1-Oleoyl-2-acetyl-sn-glycerol
Overview
Description
1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog. It is known for its ability to activate calcium-dependent protein kinase C (PKC) and induce the production of superoxide . This compound has significant implications in various fields, including biochemistry, pharmacology, and medical research.
Scientific Research Applications
1-Oleoyl-2-acetyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigates cellular signaling pathways, particularly those involving PKC.
Medicine: Explores therapeutic potentials in diseases where PKC is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Target of Action
The primary target of 1-Oleoyl-2-acetyl-sn-glycerol is the calcium-dependent protein kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell differentiation, proliferation, and immune response .
Mode of Action
This compound is a synthetic, cell-permeable diacylglycerol analog . It interacts with its target, PKC, by activating it . This activation results in the phosphorylation of a 40 kDa protein .
Biochemical Pathways
The activation of PKC by this compound affects several biochemical pathways. One of the key pathways is the second messenger system, specifically the diacylglycerol (DAG) pathway . The compound is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes and reach its target site of action. This property could potentially enhance its bioavailability.
Result of Action
The activation of PKC by this compound leads to the phosphorylation of a 40 kDa protein . This phosphorylation event can trigger a cascade of downstream cellular processes, potentially influencing cell differentiation, proliferation, and immune response .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Oleoyl-2-acetyl-sn-glycerol is known to activate PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Cellular Effects
The effects of this compound on cells are significant. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . This activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound that can be stored for up to 12 months .
Metabolic Pathways
This compound is involved in the PKC pathway . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-acetyl-sn-glycerol can be synthesized through esterification reactions involving oleic acid and glycerol derivatives. The process typically involves the following steps:
Esterification: Oleic acid is reacted with glycerol in the presence of an acid catalyst to form 1-oleoyl-sn-glycerol.
Acetylation: The 1-oleoyl-sn-glycerol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-acetyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated diacylglycerols.
Substitution: Various substituted diacylglycerols depending on the nucleophile used.
Comparison with Similar Compounds
- 1-Stearoyl-2-acetyl-sn-glycerol
- 1-Palmitoyl-2-acetyl-sn-glycerol
- 1-Linoleoyl-2-acetyl-sn-glycerol
Comparison: 1-Oleoyl-2-acetyl-sn-glycerol is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interaction with PKC. Compared to other similar compounds, it may exhibit different potency and efficacy in activating PKC and inducing superoxide production .
Properties
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCCMJTPHCGMS-YRBAHSOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86390-77-4 | |
Record name | 1-Oleoyl-2-acetylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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